molecular formula C8H10F3NO3 B1425757 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid CAS No. 1447942-48-4

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid

Cat. No.: B1425757
CAS No.: 1447942-48-4
M. Wt: 225.16 g/mol
InChI Key: NGKPKNHPHPYWHH-UHFFFAOYSA-N
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Description

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and an oxoacetic acid moiety

Mechanism of Action

Target of Action

This compound belongs to the class of trifluoromethylated compounds, which are known for their wide range of biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid . These factors can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Oxoacetic Acid Moiety: The oxoacetic acid moiety is introduced through a condensation reaction involving an appropriate carbonyl compound and an acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-[4-(methyl)piperidin-1-yl]acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Oxo-2-[4-(fluoromethyl)piperidin-1-yl]acetic acid: Contains a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)5-1-3-12(4-2-5)6(13)7(14)15/h5H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKPKNHPHPYWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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